SMI 6860766 Demonstrates 53-Fold Superior Potency in NF-κB Inhibition Versus 6877002 in RAW 264.7 Macrophages
SMI 6860766 exhibits markedly superior potency in inhibiting LPS-induced NF-κB activation compared to its closest structural analog 6877002. In RAW 264.7 macrophages, SMI 6860766 achieves an IC50 of 0.3 µM , whereas 6877002 requires an IC50 of 15.9 µM under comparable assay conditions . This represents a 53-fold difference in inhibitory potency.
| Evidence Dimension | Inhibition of LPS-induced NF-κB activation |
|---|---|
| Target Compound Data | IC50 = 0.3 µM |
| Comparator Or Baseline | 6877002: IC50 = 15.9 µM |
| Quantified Difference | 53-fold greater potency |
| Conditions | RAW 264.7 murine macrophages; LPS stimulation; 1 h pretreatment with compound |
Why This Matters
Researchers requiring potent NF-κB pathway inhibition at lower compound concentrations should prioritize SMI 6860766 over 6877002 to minimize off-target effects and reduce compound consumption.
